3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[4-(methylsulfonyl)benzyl]piperidine
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including 3-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1-[4-(methylsulfonyl)benzyl]piperidine, typically involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in dry methylene dichloride and triethyl amine. This process yields various piperidine derivatives with potential antimicrobial activities, as evidenced by their efficacy against certain bacterial and fungal pathogens (Vinaya et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1-[4-(methylsulfonyl)benzyl]piperidine and related compounds can be analyzed through various spectroscopic techniques. Such analysis is crucial for confirming the compound's structure and understanding its molecular interactions. For instance, the crystal and molecular structure of related piperidine derivatives have been elucidated using X-ray crystallography, revealing that these compounds typically crystallize in the monoclinic space group with specific cell parameters indicating a distorted tetrahedral geometry around the sulfur atom (Prasad et al., 2008).
Chemical Reactions and Properties
Piperidine derivatives, including 3-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1-[4-(methylsulfonyl)benzyl]piperidine, participate in various chemical reactions that underscore their reactivity and functional group transformations. These reactions are integral to the synthesis of biologically active compounds and the exploration of their chemical properties. For example, the synthesis and antimicrobial activity of piperidine derivatives highlight their potential as antimicrobial agents against specific pathogens (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties of 3-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1-[4-(methylsulfonyl)benzyl]piperidine, such as melting point, solubility, and crystalline structure, are crucial for its application in various scientific endeavors. These properties can be determined through experimental measurements and are essential for the compound's handling and use in laboratory settings.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interactions with other chemical entities, are key to understanding its potential applications in chemistry and biology. Investigations into the compound's selective toxicity towards malignant cells, as well as its inhibition of specific enzymes, contribute to a deeper understanding of its chemical behavior and potential therapeutic uses (Pati et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methylsulfonylphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-22(13-18-6-9-20-21(12-18)27-16-26-20)10-3-11-23(15-22)14-17-4-7-19(8-5-17)28(2,24)25/h4-9,12H,3,10-11,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGODJQLVCPGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CC2=CC=C(C=C2)S(=O)(=O)C)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1-[4-(methylsulfonyl)benzyl]piperidine |
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